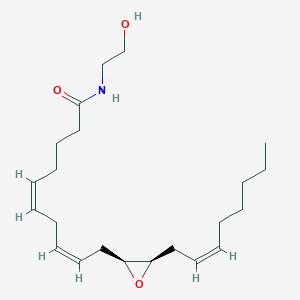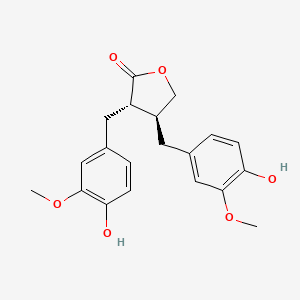
11(12)-EET ethanolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonoyl ethanolamide (AEA; anandamide) is an endogenous lipid neurotransmitter with cannibingeric activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid CB2 receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. 11(12)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of AEA, although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. CYP450 metabolism of AEA may be particularly relevant under conditions of FAAH inhibition. Evidence for the formation of 11(12)-EET ethanolamide in vivo has not been documented.
Aplicaciones Científicas De Investigación
Endocannabinoid System Involvement
11(12)-EET ethanolamide is a significant component in the metabolism of anandamide, an endocannabinoid, by cytochrome P450 enzymes. This process leads to the formation of hydroxyeicosatetraenoic acid ethanolamides and epoxyeicosatrienoic acid ethanolamides, which are essential in various physiological functions such as neurological, immune, cardiovascular activities, and blood pressure regulation (Snider et al., 2007). Additionally, LC-MS/MS analysis techniques have been developed to study the biotransformation of EET-ethanolamides and their involvement in biological systems (Rand et al., 2018).
Vascular and Renal Health
11(12)-EET ethanolamide plays a crucial role in the vasodilator response in the rat perfused mesenteric vasculature, indicating its potential in managing vascular health and addressing abnormalities associated with diabetes (Bihzad & Yousif, 2017). It also affects renal vascular tone and K(+)-channel activity, suggesting its importance in kidney health and function (Zou et al., 1996).
Neurological and Immune Systems
A Cytochrome P450-derived epoxygenated metabolite of anandamide, which includes 11(12)-EET ethanolamide, acts as a potent cannabinoid receptor 2-selective agonist. This suggests its significant role in the central nervous system and its potential impact on neuroinflammation and immune cell function (Snider et al., 2009).
Potential in Neovasculogenesis
11(12)-Epoxyeicosatrienoic acid significantly induces neovasculogenesis through various signaling pathways, implying its crucial role in vascular tissue repairing and the development of new blood vessels (Hung et al., 2022).
Blood Pressure Regulation
EETs, including 11(12)-EET ethanolamide, are key in regulating vascular tone and blood pressure control. Studies on EET analogs highlight their potential in treating hypertension and other cardiovascular diseases (Imig et al., 2010).
Propiedades
Fórmula molecular |
C22H37NO3 |
|---|---|
Peso molecular |
363.5 |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-9-12-15-20-21(26-20)16-13-10-7-6-8-11-14-17-22(25)23-18-19-24/h6,8-10,12-13,20-21,24H,2-5,7,11,14-19H2,1H3,(H,23,25)/b8-6-,12-9-,13-10-/t20-,21+/m1/s1 |
Clave InChI |
TYRRSRADDAROSO-ABRALVTRSA-N |
SMILES |
CCCCC/C=CC[C@H]1O[C@H]1C/C=CC/C=CCCCC(=O)NCCO |
Sinónimos |
11(12)-EpETrE Ethanolamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




